2,2,6,6-Tetramethylpiperidine
Overview
Description
2,2,6,6-Tetramethylpiperidine is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its sterically hindered nitrogen atom, which makes it a valuable reagent in various chemical reactions. Its molecular formula is C9H19N, and it has a molar mass of 141.25 g/mol .
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
2,2,6,6-Tetramethylpiperidine (TMP) is an organic compound of the amine class . It is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals . The primary targets of TMP are the molecules it interacts with in these reactions, such as allylic chlorides, heterocyclic thiols, and CO2 .
Mode of Action
TMP interacts with its targets through various chemical reactions. For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also react with heterocyclic thiols in the presence of iodine as an oxidant to produce sulfenamide compounds . Furthermore, TMP can undergo N-methylation by reacting with CO2 and phenylsilane to generate N-methylated amines .
Biochemical Pathways
The biochemical pathways affected by TMP are those involved in the synthesis of the aforementioned compounds. For example, the allylic amination of allylic chlorides leads to the formation of allylated tertiary amines . Similarly, the oxidation of heterocyclic thiols in the presence of iodine results in the production of sulfenamide compounds .
Result of Action
The molecular and cellular effects of TMP’s action depend on the specific reactions it is involved in. For instance, in the synthesis of allylated tertiary amines, TMP acts as a base to deprotonate the allylic chloride, leading to the formation of a new carbon-nitrogen bond . In the production of sulfenamide compounds, TMP reacts with heterocyclic thiols to form a new sulfur-nitrogen bond .
Action Environment
The action, efficacy, and stability of TMP can be influenced by various environmental factors. For instance, the presence of other reactants and catalysts, the pH of the reaction medium, and the temperature and pressure conditions can all affect the rate and outcome of the reactions TMP is involved in . Furthermore, TMP is a stable compound over a wide range of temperatures, with a boiling point of 152°C and a melting point of -59°C , indicating that it can maintain its activity under various environmental conditions.
Safety and Hazards
Future Directions
2,2,6,6-Tetramethylpiperidine has been used in the synthesis of various compounds, including allylated tertiary amines, hydroxylamines, and sulfenamide compounds . It has also been used in the preparation of metallo-amide bases and selective generation of silylketene acetals . Future research may explore new applications and synthesis methods for this compound.
Biochemical Analysis
Biochemical Properties
2,2,6,6-Tetramethylpiperidine is characterized by a sterically hindered nitrogen atom and has a broad temperature stability range . It is soluble in many organic solvents and slightly soluble in water . In organic synthesis, this compound is a valuable reagent for deprotonation reactions and formation of this compound-lithium complexes for sensitive substrate metalation .
Cellular Effects
Chemically oxidized cellulose, with this compound-1-oxyl reagent (TEMPO), has been considered as one of the most attractive renewable materials for advanced applications, especially in the biomedical field . A treatment with the nitroxide radical, this compound-N-oxyl (TEMPO), prevented the ferroptotic cell death in an airborne manner .
Molecular Mechanism
The mechanism of action of this compound involves its use as a hindered base . It is the starting material for an even stronger base, lithium tetramethylpiperidide, and the radical species TEMPO .
Temporal Effects in Laboratory Settings
It is known that this compound has a broad temperature stability range .
Metabolic Pathways
It is known that this compound is used in chemistry as a hindered base .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,2,6,6-Tetramethylpiperidine involves the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine using the Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods: In industrial settings, this compound is often produced through the dehydration of tetraalkylpyridines in the presence of metal oxide or semimetal oxide catalysts. This process can be conducted either as an aqueous solution or suspension, or as an atomized melt in conjunction with water vapor .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines and other oxidized derivatives.
Substitution: It can participate in substitution reactions to form allylated tertiary amines and sulfenamide compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and iodine.
Substitution: Allylic chlorides and heterocyclic thiols are often used in substitution reactions.
Major Products:
Oxidation: Hydroxylamines and other oxidized derivatives.
Substitution: Allylated tertiary amines and sulfenamide compounds.
Comparison with Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Uniqueness: 2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a valuable reagent in various chemical reactions where controlled reactivity is desired .
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGAJGJIURJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061113 | |
Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
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Vapor Pressure |
0.98 [mmHg] | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
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CAS No. |
768-66-1 | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-66-1 | |
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Record name | 2,2,6,6-Tetramethylpiperidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768661 | |
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Record name | Norpempidine | |
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Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Record name | 2,2,6,6-tetramethylpiperidine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.090 | |
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Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,6,6-tetramethylpiperidine?
A1: The molecular formula of this compound is C9H19N, and its molecular weight is 141.26 g/mol.
Q2: What are the key spectroscopic characteristics of this compound and its derivatives?
A2: Researchers utilize various spectroscopic techniques to characterize this compound derivatives. These include:
- 1H NMR: This technique is valuable for determining the structure and purity of the compounds, as demonstrated in the synthesis of poly(ethylene oxide) with pending this compound-1-oxyl groups. []
- Electron Spin Resonance (ESR): This technique is particularly useful for studying the nitroxide derivatives of this compound, like TEMPO (this compound-1-oxyl). ESR provides information about the spin exchange behavior [], rotational correlation times [], and interactions with other molecules. [, ]
- FT-IR: This technique helps identify functional groups and analyze the coordination behavior of this compound-based ligands in metal complexes. []
Q3: How does the solubility of this compound derivatives impact their applications?
A3: The solubility of this compound derivatives varies depending on the substituents. For instance, the low solubility of 4-hydroxy-2,2,6,6-tetramethylpiperidine oxy groups in solvents at low temperatures can be problematic. Combining them with other nitroxyl compounds can enhance solubility and broaden their application range. [] The choice of counterions can also significantly impact the nanodispersibility of this compound-1-oxyl-oxidized cellulose in various solvents. Bulky quaternary alkylammonium counterions were found to be particularly effective in enhancing nanodispersibility. []
Q4: What are the typical applications of this compound derivatives in materials science?
A4: These compounds, particularly the nitroxide derivatives like TEMPO, are widely utilized in polymer chemistry and materials science. Applications include:
- Polymerization Control: They act as efficient mediators in controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP), enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. [, , , , ]
- Polymer Stabilizers: Hindered amine light stabilizers (HALS) derived from this compound exhibit excellent performance in protecting polymers against photodegradation caused by UV light. This protection mechanism involves the scavenging of free radicals generated during photo-oxidation processes. [, , ]
Q5: How are this compound derivatives used in organic synthesis?
A5: this compound derivatives, particularly the nitroxide radical TEMPO, find diverse applications in organic synthesis as catalysts and reagents:
- Oxidation Reactions: TEMPO and its derivatives are efficient catalysts for the selective oxidation of alcohols to aldehydes and ketones. [, , , ] They participate in catalytic cycles, often with co-oxidants, to facilitate the oxidation process.
- Transition-Metal-Free Coupling Reactions: TEMPO can act as an oxidant in transition-metal-free Sonogashira-type coupling reactions, enabling the formation of carbon-carbon bonds between aryl and alkynyl Grignard reagents. []
Q6: How is computational chemistry employed in research related to this compound derivatives?
A6: Computational methods provide valuable insights into the properties and behavior of these compounds. Key applications include:* Conformational Analysis: Molecular mechanics calculations help determine the preferred conformations of this compound derivatives. For instance, studies have revealed the eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine. []* Spin Density Calculations: Quantum chemical calculations are employed to understand the electronic structure and spin density distribution in nitroxide radicals derived from this compound. This information is crucial for interpreting their ESR spectra and understanding their reactivity. []
Q7: How does the structure of this compound derivatives influence their reactivity?
A7: Modifications to the this compound core structure significantly impact the properties and reactivity of its derivatives.
Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring strongly influences the reactivity of nitroxide radicals. For instance, electron-withdrawing groups like acyl or carbonyl groups can enhance the oxidizing ability of the nitroxide. []* N-Alkoxy Substituents:* The size and structure of the N-alkoxy substituent in N-alkoxy-2,2,6,6-tetramethylpiperidine derivatives affect their performance as polymerization mediators. []
Q8: What analytical methods are commonly employed to characterize and quantify this compound derivatives?
A8: A range of analytical techniques are crucial for studying these compounds:* Chromatographic Methods: Size exclusion chromatography (SEC) is widely used to determine the molecular weight and molecular weight distribution of polymers synthesized using this compound derivatives as mediators. [, ]* Spectroscopic Methods: As mentioned earlier, 1H NMR, ESR, and FT-IR spectroscopy are indispensable tools for structural characterization, studying electronic properties, and analyzing interactions with other molecules.
Q9: What biological applications have been explored for this compound derivatives?
A9: While this set of papers focuses primarily on chemical applications, some derivatives have shown potential in biological contexts:* Antioxidant Activity: Redox nanoparticles prepared using this compound-1-oxyl-containing polymers have demonstrated significant antioxidant activity in zebrafish embryos, protecting them from ROS-induced damage. []* Drug Delivery: Amphiphilic block copolymers incorporating this compound-1-oxyl units have been investigated as potential drug delivery vehicles. []
Q10: What are the potential advantages of using chitosan-based bacteriostatic agents modified with this compound-1-oxyl in strawberry preservation?
A10: Research indicates that modifying chitosan with this compound-1-oxyl and cinnamaldehyde can enhance its solubility and reduce viscosity, making it a promising candidate for a green and safe strawberry preservative. [] The modified chitosan exhibited good antibacterial activity, extended the shelf life of strawberries, and improved their quality attributes.
Q11: How can mild electric contact poling enhance the piezoelectric properties of cellulose nanocrystals films prepared from this compound-1-oxyl oxidized cellulose?
A11: Studies on this compound-1-oxyl oxidized cellulose nanocrystals (TOCNCs) films show that mild electric contact poling can effectively induce a longitudinal piezoelectric coefficient (d33) in these films. [] This process enhances their potential for use in piezoelectric flexible sensors and other electronic applications.
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